

Puquitinib (XC-302): A Preclinical Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

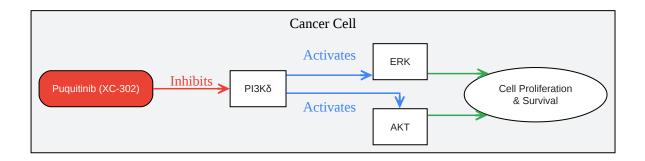
This technical guide provides an in-depth overview of the preclinical study results for **Puquitinib** (XC-302), a novel, orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The data herein summarizes its mechanism of action, in vitro potency, and in vivo efficacy, primarily in the context of acute myeloid leukemia (AML).

Core Mechanism of Action

Puquitinib is a highly selective and potent inhibitor of the PI3Kδ isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of hematopoietic cells.[1] By binding to the ATP-binding pocket of PI3Kδ, **Puquitinib** effectively downregulates this pathway, leading to the inhibition of downstream effectors such as AKT and ERK.[2][3] This targeted inhibition ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[3][4]

Signaling Pathway of Puquitinib





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Caption: **Puquitinib** inhibits PI3K δ , blocking downstream AKT and ERK signaling to reduce cell proliferation.

In Vitro Efficacy

Puquitinib has demonstrated potent cytotoxic activity against a panel of AML cell lines, exhibiting greater potency than the established PI3K δ inhibitor, CAL-101.[2]

Table 1: In Vitro Cytotoxicity of Puquitinib in Hematologic Tumor Cell Lines



Cell Line	Cell Type	Puquitinib IC50 (μM)
Kasumi-1	AML	0.21
EOL-1	AML	0.25
MV4;11	AML	0.35
RS4;11	AML	0.28
TF-1	AML	0.41
U-937	AML	0.33
THP-1	AML	0.38
KG-1a	AML	0.29
Set-2	AML	0.31
Molm-16	AML	0.27
Mo7e	AML	0.45
MM.1R	Multiple Myeloma	>10
Mean (AML)	-	0.3

Data extracted from a study where cell viability was determined by MTT assay after 72 hours of treatment.[2][4]

Table 2: Biochemical Potency against Class I PI3K

Isoforms

PI3K Isoform	Puquitinib Biochemical IC50 (nM)	
p110α	>1000	
p110β	289	
p110y	186	
p110δ	5	



Biochemical IC50 values were determined using a PI3Kinase Activity/Inhibitor Assay Kit.[2]

In Vivo Antitumor Activity

The antitumor efficacy of **Puquitinib** was evaluated in xenograft models of human AML. The studies demonstrated significant tumor growth inhibition and a favorable safety profile.[2]

Table 3: In Vivo Efficacy of Puquitinib in AML Xenograft

Models

Model	Treatment Group	Dosage	Tumor Growth Inhibition (%)
RS4;11	Puquitinib	30 mg/kg	50
RS4;11	Puquitinib	60 mg/kg	69
MV4;11	Puquitinib	60 mg/kg	Not specified, but showed stronger efficacy than CAL-101

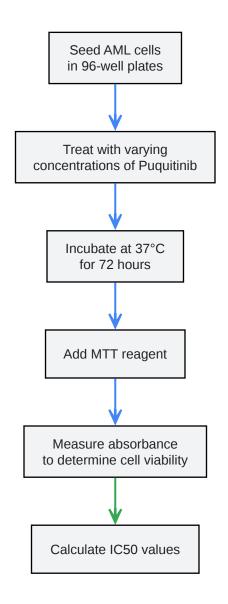
Mice were treated daily for 21 days. No significant body weight loss was observed.[2][4]

Furthermore, the combination of **Puquitinib** with the cytotoxic agent daunorubicin resulted in significantly enhanced antitumor efficacy compared to either agent alone in MV4;11 xenografts. [3][5]

Experimental ProtocolsIn Vitro Cell Proliferation Assay

The cytotoxicity of **Puquitinib** was assessed using a standard MTT assay.





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Caption: Workflow for determining the IC50 of **Puquitinib** using an MTT assay.

Protocol Details:

- Cell Lines: A panel of human AML cell lines was used (see Table 1).[4]
- Treatment: Cells were treated in triplicate with various concentrations of **Puquitinib**.[4]
- Incubation: The treated cells were incubated for 72 hours at 37°C.[4]
- Detection: Cell viability was measured by assessing the conversion of MTT to a colored formazan product.[4]



Analysis: IC50 values were calculated using curve-fitting software.[4]

Western Blot Analysis for PI3K Signaling

The effect of **Puquitinib** on the PI3K signaling pathway was determined by Western blotting.

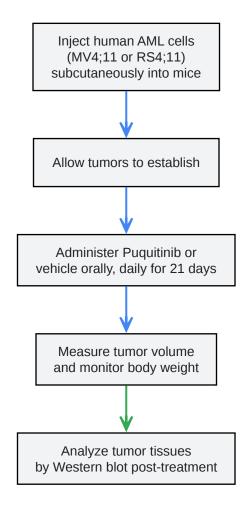
Protocol Details:

- Cell Lysates: AML cells (e.g., Kasumi-1, EOL-1) were treated with Puquitinib, and total cell lysates were collected.[2] For in vivo studies, tumor tissues were extracted and analyzed.[4]
- Protein Separation: Proteins were separated by SDS-PAGE.
- Antibodies: Blots were probed with primary antibodies against total and phosphorylated forms of AKT and ERK.
- Detection: A secondary antibody conjugated to horseradish peroxidase was used for detection.

In Vivo Xenograft Studies

The antitumor activity of **Puquitinib** in a living organism was evaluated using mouse xenograft models.





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Caption: Experimental workflow for in vivo evaluation of **Puquitinib** in AML xenograft models.

Protocol Details:

- Animal Model: BALB/c nude mice were used.
- Tumor Implantation: Human AML cells (MV4;11 or RS4;11) were injected subcutaneously.[4]
- Treatment: Once tumors were established, mice were orally administered either a vehicle control or **Puquitinib** at specified doses (e.g., 30 mg/kg, 60 mg/kg) daily for 21 days.[2][4]
- Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Body weight and general health were monitored for toxicity.[2][4]



 Pharmacodynamic Analysis: At the end of the study, tumors were excised and analyzed by Western blot to confirm the inhibition of PI3K signaling (pAKT, pERK).[2][4]

Conclusion

The preclinical data for **Puquitinib** (XC-302) strongly support its development as a therapeutic agent for hematological malignancies, particularly AML. It demonstrates high selectivity and potent inhibitory activity against PI3K δ , leading to significant antitumor effects both in vitro and in vivo.[2][3] Its efficacy, which surpasses that of CAL-101 in these studies, and its synergistic effects when combined with standard chemotherapeutic agents, highlight its potential for clinical investigation.[2]

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